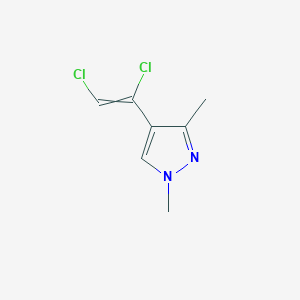
1-(7-Heptyl-9H-fluoren-2-YL)heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Heptyl-9H-fluoren-2-yl)heptan-1-one is a chemical compound known for its unique structure and propertiesThis compound is characterized by a heptyl group attached to the fluorene core, making it a significant molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Heptyl-9H-fluoren-2-yl)heptan-1-one typically involves the alkylation of fluorene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where fluorene is reacted with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(7-Heptyl-9H-fluoren-2-yl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of heptanoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated fluorenes.
Scientific Research Applications
1-(7-Heptyl-9H-fluoren-2-yl)heptan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(7-Heptyl-9H-fluoren-2-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in various applications .
Comparison with Similar Compounds
Similar Compounds
1-(9H-fluoren-2-yl)ethan-1-one: Another fluorene derivative with different alkyl groups attached.
1-(7-acetyl-9-ethyl-9H-fluoren-2-yl)ethanone: A compound with similar structural features but different functional groups
Uniqueness
1-(7-Heptyl-9H-fluoren-2-yl)heptan-1-one is unique due to its specific heptyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
61314-09-8 |
|---|---|
Molecular Formula |
C27H36O |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1-(7-heptyl-9H-fluoren-2-yl)heptan-1-one |
InChI |
InChI=1S/C27H36O/c1-3-5-7-9-10-12-21-14-16-25-23(18-21)20-24-19-22(15-17-26(24)25)27(28)13-11-8-6-4-2/h14-19H,3-13,20H2,1-2H3 |
InChI Key |
IQKSOUYNXSILDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


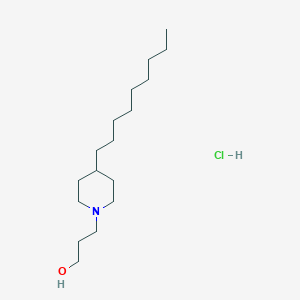
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one](/img/structure/B14584890.png)
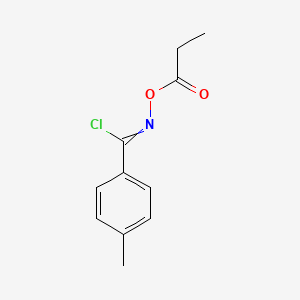
![1,1'-[(3-Ethylphenyl)methylene]dipiperidine](/img/structure/B14584896.png)
![N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14584899.png)
![4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride](/img/structure/B14584901.png)
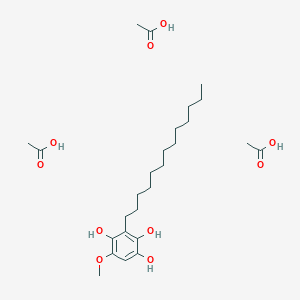
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14584906.png)
![(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine](/img/structure/B14584921.png)
![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol](/img/structure/B14584933.png)
acetonitrile](/img/structure/B14584939.png)
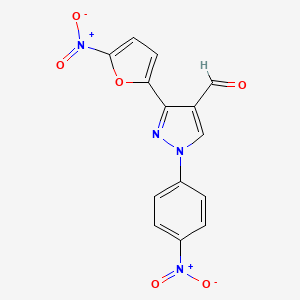
![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584966.png)
